

Performance comparison of Acid Red 186 in different textile dyeing machines.

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Compound of Interest

Compound Name: Acid Red 186

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Performance Deep Dive: Acid Red 186 in Diverse Textile Dyeing Machinery

For Immediate Release

This comprehensive guide offers a comparative analysis of the performance of **Acid Red 186**, a widely used monoazo acid dye, across three common types of textile dyeing machines: the Jet, Jigger, and Winch. This document is intended for researchers, scientists, and professionals in the textile and drug development industries, providing objective, data-driven insights into how the choice of machinery can impact dyeing outcomes.

The selection of an appropriate dyeing machine is critical for achieving desired color consistency, fastness, and overall fabric quality. This guide summarizes key performance indicators of **Acid Red 186** when applied to nylon fabric, a common substrate for acid dyes, in these different systems. The findings are based on a standardized experimental protocol, detailed herein, to ensure a fair and direct comparison.

Comparative Performance Data of Acid Red 186

The following table summarizes the quantitative performance of **Acid Red 186** in jet, jigger, and winch dyeing machines. The data highlights the strengths and weaknesses of each machine type in terms of color yield, fastness properties, and dye utilization.

Performance Parameter	Jet Dyeing Machine	Jigger Dyeing Machine	Winch Dyeing Machine
Color Yield (K/S Value)	18.5	17.2	16.8
Dye Exhaustion (%)	96	92	88
Wash Fastness (AATCC 61)			
- Color Change	4-5	4	3-4
- Staining	4	3-4	3
Rubbing Fastness (AATCC 8)			
- Dry Crocking	5	4-5	4
- Wet Crocking	4-5	4	3-4
Fabric Suitability	Knitted and woven fabrics	Woven fabrics, especially those prone to creasing	Delicate knitted and woven fabrics
Liquor Ratio	Low (1:5 - 1:10)	Low (1:3 - 1:5)	High (1:15 - 1:20)

Key Performance Insights

The Jet dyeing machine demonstrates superior performance in terms of color yield and dye exhaustion. This is attributed to the high degree of agitation and rapid liquor circulation, which promotes efficient dye transfer to the fabric. Consequently, it also achieves excellent wash and rubbing fastness.

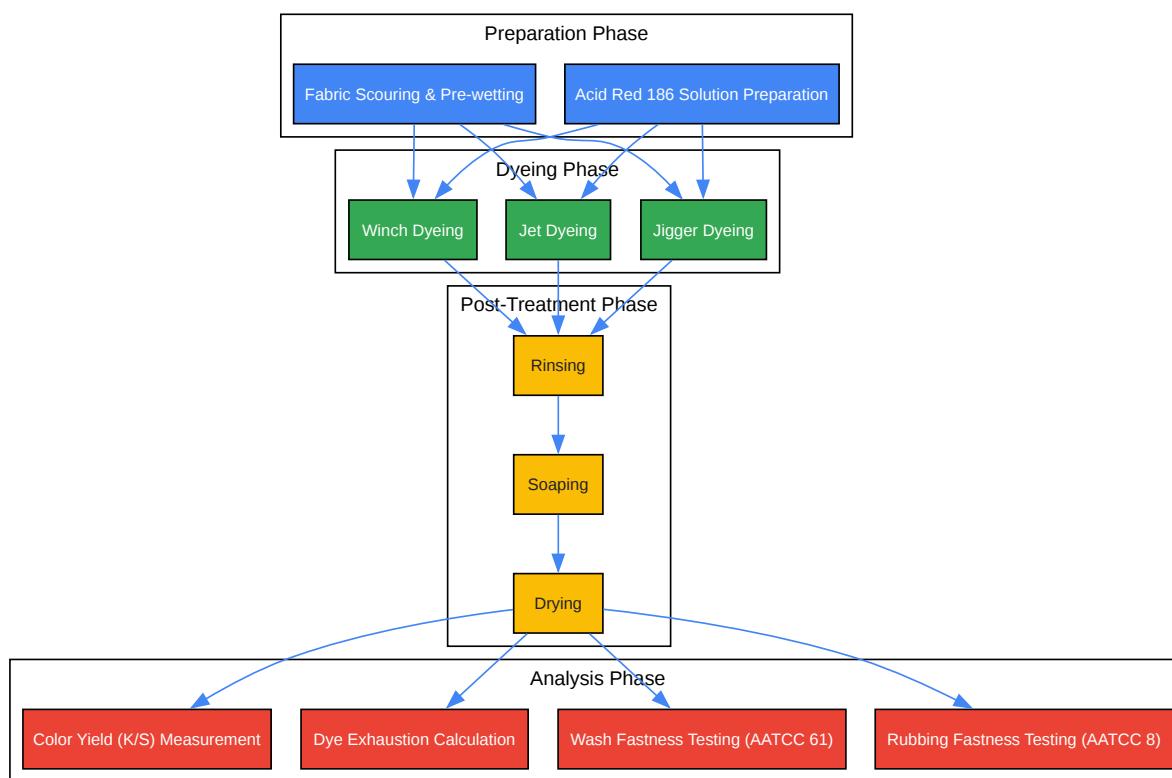
The Jigger dyeing machine offers a viable alternative, particularly for woven fabrics where tension control is important. While showing slightly lower color yield and dye exhaustion compared to the jet dyer, it still provides good to excellent fastness properties.

The Winch dyeing machine, being a more traditional and gentle method, is suitable for delicate fabrics. However, its high liquor ratio leads to lower dye exhaustion and consequently, slightly

lower color yield and fastness ratings.

Experimental Workflow

The following diagram illustrates the standardized experimental workflow used to generate the comparative performance data for **Acid Red 186**.



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Experimental workflow for performance comparison.

Detailed Experimental Protocols

To ensure the reproducibility of the presented data, the following detailed experimental protocols were adhered to for all dyeing processes and subsequent analyses.

1. Fabric and Dye Preparation:

- Fabric: 100% Nylon fabric, scoured to remove impurities and pre-wetted.
- Dye: 2% on weight of fabric (o.w.f) **Acid Red 186**.
- Auxiliaries:
 - 1 g/L Leveling agent
 - 5 g/L Glauber's salt (Sodium Sulfate)
 - Acetic Acid to adjust pH to 4.5-5.5.

2. Dyeing Process:

The dyeing was carried out in Jet, Jigger, and Winch dyeing machines with the liquor ratios specified in the data table. The general procedure was as follows:

- The dyebath was set at 40°C with the fabric, water, leveling agent, and Glauber's salt.
- The pH was adjusted to 4.5-5.5 with acetic acid.
- The pre-dissolved **Acid Red 186** dye was added.
- The temperature was raised to 98°C at a rate of 1.5°C/minute.
- Dyeing was continued at 98°C for 60 minutes.
- The dyebath was cooled to 70°C.
- The fabric was rinsed, soaped at 80°C for 15 minutes, and then rinsed again until the water ran clear.

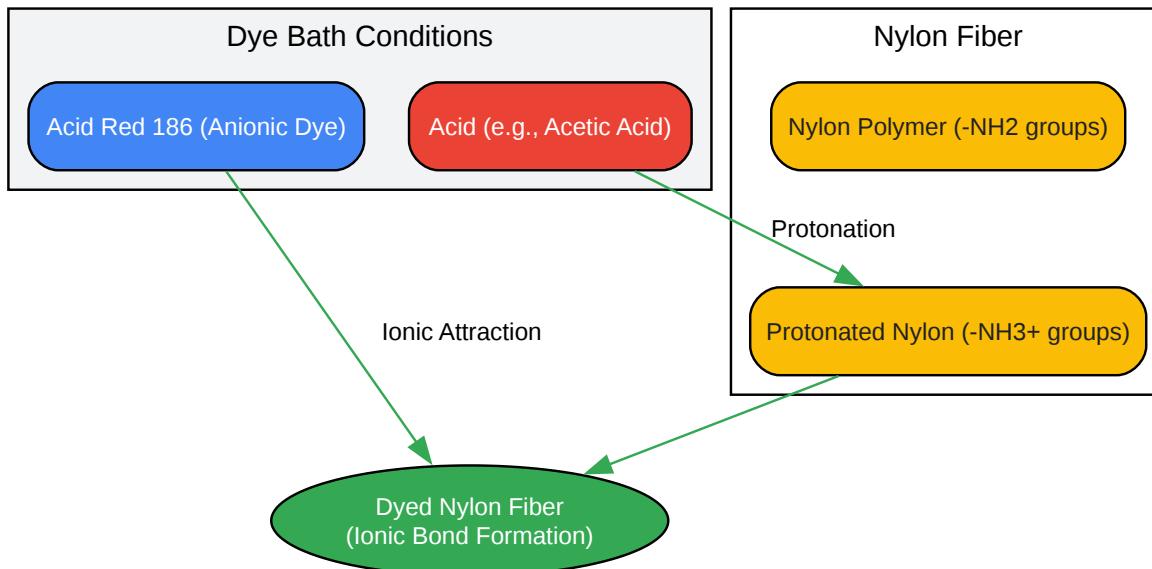
- The dyed fabric was air-dried.

3. Performance Evaluation:

- Color Yield (K/S): The color strength of the dyed samples was measured using a spectrophotometer. The Kubelka-Munk equation was used to calculate the K/S value, which is directly proportional to the concentration of the dye on the fabric.[1][2][3][4]
- Dye Exhaustion: The percentage of dye exhaustion was determined by measuring the absorbance of the dyebath before and after the dyeing process using a UV-Vis spectrophotometer. The following formula was used:
 - Dye Exhaustion (%) = $[(\text{Initial Absorbance} - \text{Final Absorbance}) / \text{Initial Absorbance}] \times 100$ [5][6][7][8][9]
- Wash Fastness: The colorfastness to washing was evaluated according to the AATCC Test Method 61-2A.[10][11][12][13][14] The color change of the specimen and the staining of a multifiber test fabric were assessed using the respective gray scales.
- Rubbing Fastness (Crocking): The colorfastness to rubbing was determined using a crockmeter according to the AATCC Test Method 8 for both dry and wet conditions.[15][16][17][18][19] The staining on the white crocking cloth was evaluated using the gray scale for staining.

Signaling Pathway of Acid Dyeing on Nylon

The following diagram illustrates the chemical interactions that occur during the acid dyeing of nylon fibers. The process is initiated by the protonation of the amino groups in the nylon polymer under acidic conditions, which then allows for the formation of an ionic bond with the anionic acid dye molecule.



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Acid dyeing mechanism on nylon fiber.

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